
1-(4-(エトキシメチル)-1H-1,2,3-トリアゾール-1-イル)プロパン-2-アミン
概要
説明
The compound “1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a derivative of propan-2-amine , which is an organic compound and an amine. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The ethoxymethyl group attached to the triazole ring suggests that this compound might have been synthesized using a variant of the click chemistry reaction, which often results in 1,2,3-triazole derivatives.
Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,3-triazole ring, an ethoxymethyl group attached to the 4-position of the triazole ring, and a propan-2-amine moiety attached to the 1-position of the triazole ring .Chemical Reactions Analysis
As a 1,2,3-triazole derivative, this compound might participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical and Chemical Properties Analysis
Without specific data on this compound, I can only speculate on its properties based on its structure. As an amine, it would likely be a weak base. The presence of the ethoxymethyl group might make it somewhat polar, and it might be soluble in polar solvents .科学的研究の応用
エナンチオマー純粋薬物の合成
この化合物は、エナンチオマー純粋薬物の合成に使用され、副作用を最小限に抑えながら、特定の目的の効果をもたらす薬物の製造に不可欠です。 トランスアミナーゼを介した合成により、薬物のような二置換1-フェニルプロパン-2-アミンが生成されます。これは、すべての有効医薬品成分の約40%に含まれています 。これらの化合物は、肥満からパーキンソン病に至るまでの治療に不可欠です。
速度論的分離
速度論的分離では、この化合物を用いて、反応を一方のエナンチオマーが優先的に生成される時点で停止させることにより、選択的にエナンチオマーを得ることができます。 この方法は、特にキラルアミンの合成に有用であり、キラルアミンは多くの医薬品に含まれています .
認知機能の改善
この化合物の誘導体は、多発性硬化症患者の認知機能を改善することが報告されています。 これは、神経疾患の治療における潜在的な用途を示しています .
バイオ触媒
この化合物は、バイオ触媒プロセスに使用されます。これは、従来の化学合成に代わる環境に優しい方法です。 これらのプロセスは、酵素を使用してキラルアミンの合成を触媒し、医薬品成分を製造するための経済的に魅力的な方法を提供します .
分割剤
また、エナンチオマーの分離のための分割剤としても役立ちます。 これは、特定の医薬品や研究用化学物質の製造に必要とされることが多いエナンチオマー純粋な物質の製造に不可欠です .
キラルアミンの合成
この化合物は、キラルアミンの合成に関与しており、キラルアミンは幅広い医薬品用途に使用されています。 キラルアミンは、エナンチオマー純粋なアミンの合成に必要であり、エナンチオマー純粋なアミンは、有効医薬品成分における広範な使用により、需要が高まっています .
作用機序
Target of Action
Amines often interact with various biological targets such as enzymes and receptors. For instance, they can bind to transaminases, which are enzymes that catalyze the transfer of an amino group from one molecule to another .
Mode of Action
The interaction between amines and their targets usually involves the formation of intermolecular bonds. For example, amines can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Amines can participate in numerous biochemical pathways. For instance, they can be involved in the synthesis of other compounds through reactions catalyzed by enzymes like transaminases .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their specific structures. Generally, amines can be absorbed, distributed, metabolized, and excreted by the body. Their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines. For example, the hydrogen bonding ability of amines can be affected by the pH of the environment .
Safety and Hazards
将来の方向性
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its pharmacokinetics, pharmacodynamics, and clinical efficacy. If it’s a chemical intermediate, research might focus on optimizing its synthesis and exploring its reactivity .
生化学分析
Biochemical Properties
1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure drug-like compounds . The nature of these interactions involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.
Cellular Effects
1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are observed in different types of cells, including neuronal and hepatic cells, where the compound can alter the expression of genes involved in neurotransmission and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can activate certain transaminases, facilitating the synthesis of specific amino acids and other metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as transaminases and monoamine oxidases, influencing the synthesis and degradation of amino acids and neurotransmitters . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.
特性
IUPAC Name |
1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKGYSARXGQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



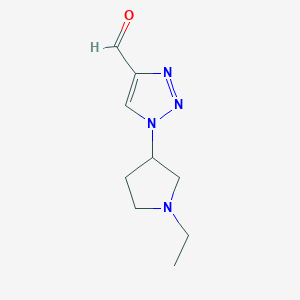
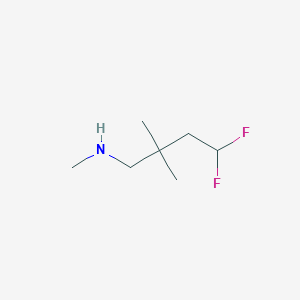
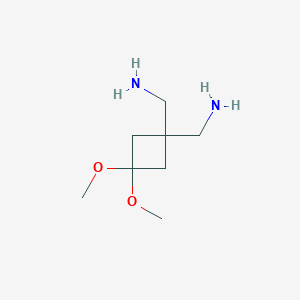
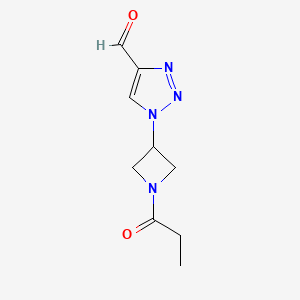

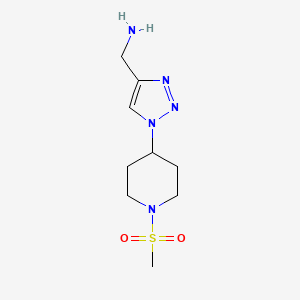
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
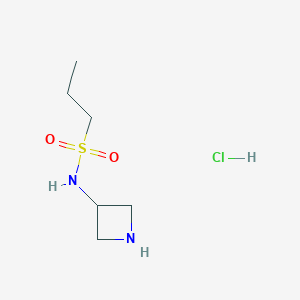
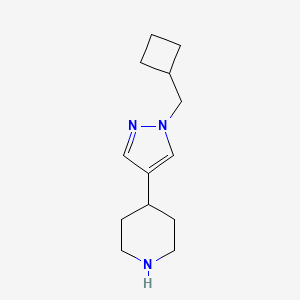

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)


